N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(1-phenylethyl)oxalamide
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Overview
Description
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxyphenyl and phenylethyl groups, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-methoxyphenylethylamine to produce the amide intermediate. This intermediate is further reacted with oxalyl chloride and 1-phenylethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of corresponding amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(1-phenylethyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The methoxy and phenylethyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methoxyphenyl)ethyl)-N2-(1-phenylethyl)oxalamide
- N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(1-phenylethyl)acetamide
Uniqueness
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(1-phenylethyl)oxalamide stands out due to its dual methoxy groups and the presence of both methoxyphenyl and phenylethyl moieties. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-14(15-9-5-4-6-10-15)22-20(24)19(23)21-13-18(26-3)16-11-7-8-12-17(16)25-2/h4-12,14,18H,13H2,1-3H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOTYTYCXBJDND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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